molecular formula C12H13N5O2S B11040562 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide

Cat. No.: B11040562
M. Wt: 291.33 g/mol
InChI Key: AAMSWYKLUNLTGF-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazole ring, an acetamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide typically involves the reaction of appropriate thiazole derivatives with phenylacetamide under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of a phenyl group and the specific arrangement of functional groups. These structural differences can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide

InChI

InChI=1S/C12H13N5O2S/c13-11(14)17-12-16-10(19)8(20-12)6-9(18)15-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H4,13,14,16,17,19)

InChI Key

AAMSWYKLUNLTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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